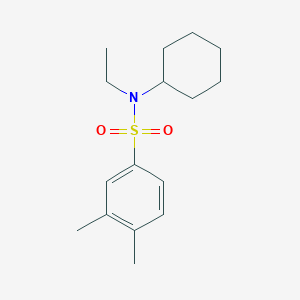![molecular formula C17H18BrNO3 B226424 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, also known as 4-Br-DPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the benzamide class of compounds and has been found to exhibit significant binding affinity towards sigma-1 receptors. Sigma-1 receptors are a class of proteins that are found in the central nervous system and have been implicated in a variety of physiological and pathological processes. In
科学的研究の応用
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology. In neurology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to exhibit neuroprotective effects in animal models of stroke and traumatic brain injury. In psychiatry, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety. In oncology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to exhibit anti-tumor effects in animal models of cancer.
作用機序
The mechanism of action of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is thought to involve its binding to sigma-1 receptors. Sigma-1 receptors are known to modulate a variety of physiological and pathological processes, including neurotransmitter release, calcium signaling, and cell survival. By binding to sigma-1 receptors, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is thought to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide have been extensively studied in animal models. In neurology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to reduce neuronal damage and improve functional outcomes in animal models of stroke and traumatic brain injury. In psychiatry, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to increase levels of serotonin and dopamine in the brain, leading to its antidepressant and anxiolytic effects. In oncology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to induce apoptosis and inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide for lab experiments is its high binding affinity towards sigma-1 receptors. This makes it a useful tool for studying the physiological and pathological processes that are modulated by sigma-1 receptors. However, one limitation of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research related to 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide. One area of interest is the development of more potent and selective sigma-1 receptor ligands that can be used for therapeutic applications. Another area of interest is the investigation of the role of sigma-1 receptors in other physiological and pathological processes, such as inflammation and neurodegeneration. Additionally, the potential use of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide as a diagnostic tool for sigma-1 receptor-related diseases, such as Alzheimer's disease, is an area of ongoing research.
合成法
The synthesis of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves a multi-step process that begins with the preparation of 3,4-dimethoxyphenylacetic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(aminomethyl)pyridine to form the corresponding amide. Finally, the amide is brominated using N-bromosuccinimide to form 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.
特性
製品名 |
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
|---|---|
分子式 |
C17H18BrNO3 |
分子量 |
364.2 g/mol |
IUPAC名 |
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-21-15-8-3-12(11-16(15)22-2)9-10-19-17(20)13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
InChIキー |
WLBOQIPGRGGLJQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)





![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)

![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)